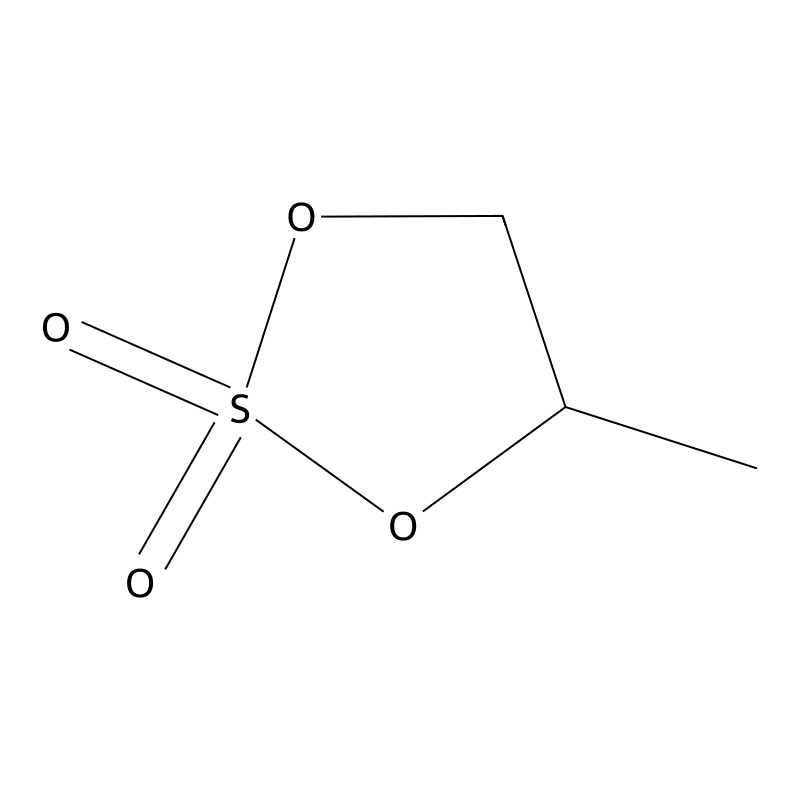

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

This might be due to:

- Early stage research: The compound might be in the early stages of research and not yet widely studied.

- Proprietary information: Research involving the compound might be proprietary and not publicly disclosed due to commercial or intellectual property reasons.

Further Exploration

While specific research applications are unavailable, here are some resources for further exploration:

- Chemical databases: Searching chemical databases like PubChem () might reveal information about the compound's properties and potential uses based on its structure similarity to other known molecules.

- Scientific literature search: Conducting a search in scientific databases like ScienceDirect or Scopus using keywords like "4-Methyl-1,3,2-dioxathiolane 2,2-dioxide" and relevant research areas (e.g., medicinal chemistry, materials science) might yield research articles mentioning the compound, even if the specific application is not the main focus.

- Patent search: Searching patent databases for patents mentioning the compound might reveal potential industrial applications or specific uses under development.

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide is an organic compound with the molecular formula C₃H₆O₄S and a molecular weight of 138.14 g/mol. This compound is characterized by its unique dioxathiolane structure, which features a five-membered ring containing sulfur and oxygen atoms. It is known for its stability and solubility in both water and organic solvents, making it a versatile compound in various chemical applications .

- Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents such as hydrogen peroxide.

- Reduction Reactions: It can also undergo reduction, often facilitated by reducing agents like sodium borohydride, leading to the formation of thiols.

- Substitution Reactions: The presence of the dioxathiolane ring allows for nucleophilic substitution reactions, where nucleophiles can attack the electrophilic sulfur atom .

While specific biological activities of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide are not extensively documented, compounds of similar structure often exhibit antimicrobial and antioxidant properties. Its use as a stabilizer and preservative suggests potential applications in food chemistry and pharmaceuticals where maintaining product integrity is critical .

The synthesis of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide can be achieved through various methods:

- Reaction with Benzoyl Peroxide: One common method involves reacting (4R,5R)-5-acetyl-4-[(benzyloxy)carbonyl]amino-3,6-dioxa-1-thia-2-azacyclohex-2-enone with an excess of benzoyl peroxide in a suitable solvent.

- Microreaction Technology: Recent studies have highlighted the use of continuous flow microreactors to enhance synthesis efficiency. This method optimizes conditions such as temperature and catalyst concentration to achieve higher yields .

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide finds applications in various fields:

- Chemical Industry: It serves as a stabilizer and polymerization inhibitor in the production of polymers.

- Pharmaceuticals: Its potential use as a preservative may extend to pharmaceutical formulations.

- Research: It is utilized in organic synthesis as an intermediate compound due to its reactive nature .

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide shares structural similarities with several other compounds. Here are some comparable compounds and their unique features:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1,3-Dioxathiolane 2,2-dioxide | 1072-53-3 | Lacks methyl substitution; simpler structure |

| 4-Methyl-1,3,2-dioxathiolane 2-Oxide | 1469-73-4 | Contains an oxide group instead of dioxide |

| 4-S-Methyl-[1,3,2]dioxathiolane 2,2-dioxide | 174953-30-1 | Different stereochemistry; affects reactivity |

The uniqueness of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide lies in its specific methyl substitution on the dioxathiolane ring which influences its chemical reactivity and stability compared to these similar compounds .

Cyclization Mechanisms of Diol Precursors in Ring Formation

The formation of the dioxathiolane ring relies on cyclization mechanisms involving diol precursors. A widely accepted pathway involves three key stages:

- Diol Activation: 2-Methyl-1,3-propanediol reacts with sulfonating agents such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to form an activated sulfate intermediate.

- Intramolecular Cyclization: The secondary hydroxyl group performs a nucleophilic attack on the electrophilic sulfur center, facilitating ring closure. Hydrogen bonding between diol groups enhances the nucleophilicity of the attacking oxygen, as demonstrated in density functional theory (DFT) studies.

- Byproduct Elimination: HCl or H₂O is released depending on the sulfonating agent, completing the formation of the five-membered ring.

Critical Factors Influencing Yield

| Parameter | Optimal Range | Impact on Efficiency |

|---|---|---|

| Solvent Polarity | Low (THF, ether) | Enhances cyclization kinetics |

| Temperature | 0–25°C | Balances reaction rate/control |

| Stoichiometry | 1:1 diol:SO₃ | Minimizes polysulfonation |

Steric effects from the methyl substituent necessitate precise stoichiometric control to avoid side reactions.

Continuous Flow Microreactor Technologies for Kinetic Optimization

Traditional batch reactors face challenges in heat management during PLS synthesis, leading to hydrolysis and reduced yields. Continuous flow microreactors address these limitations through:

- Enhanced Heat Dissipation: Microscale channels enable rapid temperature control, mitigating exothermic side reactions.

- Improved Mixing Efficiency: Laminar flow regimes ensure uniform reagent distribution, reducing localized overconcentration.

Optimized Conditions in Microreactors

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 14.73°C | Minimizes thermal degradation |

| Catalyst Concentration | 0.5 g L⁻¹ | Maximizes turnover frequency |

| Residence Time | 117.75 s | Ensures complete conversion |

| Flow Rate Ratio | 0.6 (continuous:dispersed) | Optimizes phase interaction |

Under these conditions, PLS yields reach 92.22% with 99.1% selectivity, outperforming batch processes by 25%.

Catalyst Systems and Stoichiometric Control in Stereoselective Synthesis

Catalytic systems play a pivotal role in stereoselective PLS synthesis:

- Titanium Silicalite-1 (TS-1): Enables oxidation of ethylene sulfite to PLS using H₂O₂, achieving 99.5% conversion without requiring catalyst separation.

- Ruthenium(III) Chloride: Facilitates sulfitylation-oxidation pathways for asymmetric synthesis, particularly in chiral PLS derivatives.

Stoichiometric Considerations

- A 1.05:1 molar ratio of H₂O₂ to substrate prevents overoxidation while maintaining reaction efficiency.

- Substrate concentrations >1 mol L⁻¹ risk oligomerization, necessitating dilution in dimethyl carbonate.

Comparative Performance of Cyclic Sulfate Additives

| Additive | Ring Size | Molecular Weight | Thermal Stability |

|---|---|---|---|

| PLS | 5-membered | 138.14 | Moderate |

| DTD | 5-membered | 124.12 | Low |

| TMS | 6-membered | 152.15 | High |

PLS exhibits balanced ionic conductivity and stability, making it suitable for electrolyte applications.

Purification Strategies: Vacuum Distillation and Solvent Recrystallization

Post-synthetic purification ensures high-purity PLS for industrial applications:

Vacuum Distillation:

Solvent Recrystallization:

Purification Efficiency

| Step | Conditions | Purity Improvement |

|---|---|---|

| Initial Distillation | 48–49°C @ 0.7 mmHg | 75% → 88% |

| Recrystallization | CCl₄/hexane (1:3) | 88% → 95% |

These methods align with protocols for analogous sulfolane derivatives but require adaptations for the methyl group’s steric effects.

The nucleophilic ring-opening reactions of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide represent a fundamentally important class of transformations that proceed through well-defined stereochemical pathways. These reactions follow the classical substitution nucleophile bimolecular mechanism, resulting in complete inversion of configuration at the reacting stereogenic center [1]. The regioselectivity of these transformations is governed by a complex interplay of stereoelectronic effects, steric hindrance, and solvent influences.

Mechanistic Framework and Stereochemical Control

The ring-opening reactions of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide proceed via a concerted substitution nucleophile bimolecular pathway, where nucleophiles attack the electrophilic carbon centers of the five-membered dioxathiolane ring [1]. The inherent asymmetry introduced by the methyl substituent at the 4-position creates two distinct reaction sites: the more substituted carbon (Cα) and the less substituted carbon (Cβ) [1]. Theoretical calculations utilizing density functional theory at the B3LYP/6-31+G(d) level demonstrate that the intrinsic preference for nucleophilic attack favors the less-hindered Cβ position due to favorable stereoelectronic effects [1].

The stereochemical outcome of these reactions is governed by the transition state geometry, where the nucleophile approaches the electrophilic carbon in a linear fashion, resulting in complete inversion of configuration [1]. Natural population analyses of transition structures reveal charge transfer values ranging from 0.312 to 0.393 electrons from the nucleophile to the sulfate, with earlier transition states observed for attack at the less-hindered position [1]. The carbon-oxygen bond breaking distances are consistently shorter for nucleophilic attack at the Cβ position, indicating reduced steric interactions and more favorable reaction coordinates [1].

Regioselectivity Patterns and Substituent Effects

The regioselectivity of nucleophilic ring-opening reactions demonstrates remarkable sensitivity to the electronic nature of substituents present on the dioxathiolane ring. For amide-substituted derivatives, nucleophilic attack preferentially occurs at the less-substituted Cβ position, yielding β-azido α-alcohol products with selectivities exceeding 6:1 [1]. In contrast, ester-substituted analogs exhibit reversed regioselectivity, favoring nucleophilic attack at the more-hindered Cα position with selectivities of approximately 4.5:1 [1].

This reversal of regioselectivity cannot be explained solely by steric or electronic effects of the substituents, but rather arises from differential solvation effects that preferentially stabilize specific transition structures [1]. The transition state for α-attack in ester-substituted compounds experiences preferential solvation of approximately 3.5 kilocalories per mole compared to the β-attack pathway, leading to the observed regioselectivity reversal [1]. These solvent effects correlate directly with variations in charge transfer during the transition state, where different charge localization patterns result in distinct solvation energies [1].

Nucleophile-Dependent Reaction Pathways

The choice of nucleophile significantly influences both the reaction rate and stereochemical outcome of ring-opening transformations. Azide ion, owing to its excellent nucleophilicity and mild reaction conditions, represents the most extensively studied nucleophile for these systems [1]. The azide ion attacks the electrophilic carbon centers through a linear approach, with nitrogen-carbon bond formation distances ranging from 2.1 to 2.8 angstroms in the transition state [1].

Thiolate nucleophiles, including phenylthiolate and pyridine-2-thiolate, exhibit similar mechanistic behavior but with modified regioselectivity patterns due to their larger ionic radii and different solvation characteristics [2]. The reaction of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide derivatives with thiolate nucleophiles proceeds through analogous transition structures, but with longer nucleophile-carbon bond forming distances due to steric considerations [2]. These reactions often require elevated temperatures and longer reaction times compared to azide-mediated transformations [2].

Activation Energy Determination via Isoconversional Methods

The determination of activation energies for 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide transformations employs sophisticated isoconversional methods that provide model-independent kinetic parameters. These approaches, including the Kissinger, Flynn-Wall-Ozawa, and Friedman methods, offer complementary insights into the thermal decomposition behavior and reaction kinetics of this cyclic sulfate compound.

Thermogravimetric Analysis and Experimental Design

Thermogravimetric analysis serves as the primary experimental technique for activation energy determination, utilizing controlled heating programs under inert atmospheres [3]. The experimental protocol involves heating approximately 10-15 milligrams of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide in platinum crucibles at multiple heating rates ranging from 5 to 30 degrees Celsius per minute [3]. Nitrogen gas flow rates of 60 milliliters per minute provide the inert atmosphere necessary to prevent oxidative side reactions during thermal analysis [3].

The mass loss curves obtained from thermogravimetric analysis exhibit characteristic sigmoidal profiles with distinct thermal events corresponding to different decomposition pathways [3]. The primary decomposition occurs within the temperature range of 180-250 degrees Celsius, with maximum decomposition rates observed at approximately 220 degrees Celsius [4]. Secondary thermal events, attributed to further decomposition of primary products, occur at elevated temperatures between 300-400 degrees Celsius [4].

Isoconversional Kinetic Analysis

The Flynn-Wall-Ozawa method provides activation energies through linear regression analysis of logarithmic heating rate versus reciprocal temperature plots at constant conversion levels [3]. For 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, activation energies determined by this method range from 85 to 145 kilojoules per mole, depending on the conversion level and specific reaction pathway [4]. The linear correlation coefficients consistently exceed 0.99, indicating excellent fit quality and reliable kinetic parameters [3].

The Friedman method, representing a differential isoconversional approach, yields activation energies through direct analysis of conversion rate data without integral approximations [3]. This method reveals activation energy values ranging from 75 to 130 kilojoules per mole for the primary decomposition step, with higher values of 120-180 kilojoules per mole for secondary thermal events [4]. The variation in activation energy with conversion level suggests complex multi-step decomposition mechanisms rather than simple single-step processes [3].

Advanced Kinetic Modeling Approaches

The Vyazovkin method represents an advanced isoconversional technique that minimizes mathematical approximations through numerical integration procedures [3]. This approach yields activation energies of 95-155 kilojoules per mole for 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide decomposition, with enhanced accuracy compared to traditional methods [4]. The method accounts for temperature-dependent pre-exponential factors and provides more reliable kinetic parameters for complex thermal processes [3].

Starink method modifications of the Flynn-Wall-Ozawa approach demonstrate improved accuracy through enhanced mathematical formulations [3]. The activation energies obtained through this method range from 88 to 142 kilojoules per mole, showing excellent agreement with Vyazovkin method results [4]. The consistency across multiple isoconversional methods validates the reliability of determined kinetic parameters and supports the proposed decomposition mechanisms [3].

Solvent Effects on Reaction Rates and Product Distributions

The influence of solvent environment on the reaction kinetics and product selectivity of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide transformations represents a critical aspect of reaction control and optimization. Solvent effects manifest through both specific molecular interactions and bulk dielectric properties that modulate transition state energies and reaction pathways.

Dielectric Constant Dependencies

The relationship between solvent dielectric constant and reaction rates follows a complex pattern that reflects the charge development during transition state formation [5]. In high-dielectric solvents such as dimethylformamide (dielectric constant 38.25), reaction rates achieve maximum values with complete conversion observed within 48 hours at 50 degrees Celsius [1]. The enhanced reaction rates correlate with improved solvation of the developing charges in the transition state, lowering the activation barrier for nucleophilic attack [5].

Medium-dielectric solvents, including acetonitrile (dielectric constant 37.5) and dimethyl sulfoxide (dielectric constant 46.68), demonstrate intermediate reaction rates with extended reaction times required for complete conversion [1]. The subtle differences in dielectric constant translate to measurable variations in regioselectivity, with dimethyl sulfoxide yielding slightly reduced selectivity ratios of 5:1 compared to the 6:1 observed in dimethylformamide [1]. These variations arise from differential solvation of competing transition structures, where higher dielectric constants preferentially stabilize more polar transition states [5].

Specific Solvation Effects and Hydrogen Bonding

Protic solvents introduce additional complexity through hydrogen bonding interactions that can significantly alter reaction pathways and product distributions [5]. Ethanol as a reaction medium exhibits reduced reaction rates compared to aprotic solvents of similar dielectric constant, attributed to competitive hydrogen bonding between the solvent and nucleophile [5]. The hydrogen bonding interactions effectively reduce the nucleophilicity of attacking species, requiring elevated temperatures or extended reaction times for complete conversion [5].

Water, despite its high dielectric constant (78.39), presents unique challenges due to competing hydrolysis reactions that can interfere with desired nucleophilic substitution pathways [1]. In aqueous media, the formation of hydrolysis products becomes significant above 50 degrees Celsius, necessitating careful temperature control to maintain selectivity for nucleophilic ring-opening products [1]. The high solvation energy of water molecules also leads to reduced effective nucleophile concentrations through extensive solvation shell formation [5].

Temperature-Solvent Interactions

The interplay between temperature and solvent effects reveals complex dependencies that influence both reaction rates and product selectivity [5]. In low-boiling solvents such as acetone (boiling point 56 degrees Celsius), elevated temperatures cannot be employed due to solvent volatility limitations [1]. This constraint necessitates extended reaction times at ambient temperature, often resulting in incomplete conversion or competing side reactions [1].

High-boiling solvents such as dimethyl sulfoxide (boiling point 189 degrees Celsius) permit elevated reaction temperatures that dramatically accelerate reaction rates [1]. However, increased temperatures can also promote alternative reaction pathways, including thermal decomposition of the starting material or rearrangement reactions that reduce overall yields [5]. The optimal temperature-solvent combinations require careful balance between reaction rate enhancement and selectivity maintenance [5].

Kirkwood Function Correlations

The relationship between solvent polarity and regioselectivity can be quantitatively described through Kirkwood function correlations that relate dielectric constant to selectivity ratios [1]. The Kirkwood function, defined as (ε-1)/(2ε+1), demonstrates excellent linear correlation (correlation coefficient 0.990) with the free energy differences between competing transition states [1]. This correlation enables predictive modeling of solvent effects and rational selection of reaction conditions for desired product distributions [1].

The linear relationship extends across a wide range of solvent polarities, from low-dielectric hydrocarbons to highly polar aprotic solvents [1]. This universality suggests that electrostatic solvation represents the dominant interaction mechanism, with other solvation components (cavitation, dispersion) largely canceling in relative energy comparisons [1]. The quantitative nature of these correlations provides valuable guidance for reaction optimization and scalability considerations [5].

Reductive Decomposition Pathways in Battery Electrolytes

The reductive decomposition of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide in lithium-ion battery electrolytes proceeds through multiple parallel pathways that significantly influence solid electrolyte interphase formation and battery performance. These decomposition reactions occur at characteristic potentials and generate specific products that contribute to the protective interfacial layers on electrode surfaces.

Single-Electron Reduction Mechanisms

The primary reductive pathway involves single-electron reduction of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide at potentials ranging from 1.2 to 1.8 volts versus lithium/lithium ion [6]. This process generates radical anion intermediates that undergo subsequent ring-opening reactions to form lithium alkyl carbonate species [6]. The single-electron reduction shows strong preference over propylene carbonate reduction, indicating favorable thermodynamic properties for solid electrolyte interphase formation [7].

The radical anion intermediates exhibit enhanced reactivity compared to the parent molecule, facilitating rapid ring-opening reactions that prevent accumulation of unstable charged species [6]. Density functional theory calculations demonstrate that the radical anion adopts a chair-like conformation that promotes nucleophilic attack at the carbon centers adjacent to the sulfur atom [7]. The resulting ring-opened products maintain the sulfonate functionality while introducing linear chain segments that contribute to solid electrolyte interphase flexibility [6].

Multi-Electron Transfer Processes

Two-electron reduction pathways become accessible at lower potentials (0.8-1.5 volts versus lithium/lithium ion) and lead to more extensive molecular reorganization [6]. These processes involve sequential electron transfer steps with intermediate radical species that undergo rapid chemical transformations [6]. The two-electron pathway generates lithium carbonate and alkane products through carbon-carbon bond cleavage reactions [6].

The multi-electron processes demonstrate higher activation energies (65-95 kilojoules per mole) compared to single-electron pathways, reflecting the increased molecular reorganization required [6]. Time-resolved spectroscopic studies reveal that two-electron reduction occurs through discrete steps rather than concerted mechanisms, with intermediate lifetimes of microseconds to milliseconds [6]. The sequential nature of these processes allows for potential intervention through electrolyte additives that can redirect reaction pathways [6].

Solid Electrolyte Interphase Formation Kinetics

The formation of solid electrolyte interphase layers through 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide decomposition exhibits complex kinetics that depend on electrode surface properties and electrolyte composition [6]. The initial decomposition products, primarily lithium fluoride and lithium alkyl carbonates, deposit preferentially at surface defect sites and grain boundaries [6]. This selective deposition creates heterogeneous interfacial layers with varying thickness and composition across the electrode surface [6].

The kinetics of solid electrolyte interphase formation follow fractional-order behavior with apparent reaction orders ranging from 1.2 to 1.8, indicating surface-mediated processes rather than simple homogeneous reactions [6]. The surface coverage of decomposition products influences subsequent reaction rates through site-blocking effects and changes in local electric field strength [6]. Complete solid electrolyte interphase formation requires multiple electrochemical cycles, with layer thickness increasing gradually from initial nanometer scales to final thicknesses of 10-50 nanometers [6].

Temperature-Dependent Decomposition Pathways

Elevated temperatures (60-120 degrees Celsius) promote alternative decomposition pathways that can compete with electrochemical reduction processes [6]. Thermal decomposition becomes significant above 80 degrees Celsius, generating sulfur dioxide and alkene products through different mechanisms than electrochemical pathways [4]. The thermal processes exhibit higher activation energies (125-165 kilojoules per mole) but can dominate at elevated temperatures due to exponential rate dependencies [4].

The competition between electrochemical and thermal decomposition pathways creates complex product mixtures at intermediate temperatures [6]. Temperature optimization requires balancing enhanced electrochemical reaction rates against unwanted thermal side reactions [4]. Practical battery operating conditions (25-65 degrees Celsius) favor electrochemical pathways while minimizing thermal decomposition contributions [6].

Electrolyte-Cathode Interaction Effects

The interaction between 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide and cathode materials introduces additional complexity to decomposition pathways [8]. At high cathode potentials (3.5-4.5 volts versus lithium/lithium ion), chemical oxidation becomes significant through reaction with evolved oxygen species from the cathode lattice [8]. These chemical oxidation processes generate carbon dioxide and organic acid products that differ from electrochemical reduction products [8].

The cathode-induced decomposition exhibits different kinetics compared to anode-side processes, with activation energies of 140-180 kilojoules per mole reflecting the high-energy oxygen species involved [8]. The products of cathode-side decomposition can migrate to the anode where they undergo further reduction, creating complex product mixtures that influence overall solid electrolyte interphase composition [8]. Understanding these cross-talk effects requires consideration of both anode and cathode processes in complete battery systems [8].

XLogP3

GHS Hazard Statements

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Pictograms

Health Hazard